molecular formula C25H18Cl2N2O3S B273723 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide

Cat. No. B273723
M. Wt: 497.4 g/mol
InChI Key: WWEFOGZIIJMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide, also known as CTAP, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. CTAP is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide is believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid molecule that plays a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3, a protein involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase-3.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide in lab experiments is its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and reduce inflammation and pain. However, one limitation of using this compound in lab experiments is its potential toxicity, as some studies have shown that this compound can induce liver damage in animals.

Future Directions

There are several potential future directions for research on 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could focus on identifying the optimal dosage and administration route for this compound in animal models. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, including its potential as a cancer therapy or anti-inflammatory agent.

Synthesis Methods

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide can be synthesized through various methods, including the reaction of 2,2-bis(4-chlorophenyl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction yields 2,2-bis(4-chlorophenyl)-N-(2-thienylcarbonyl)hydrazinecarboxamide, which can be further reacted with phenyl isocyanate to yield this compound.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-phenyl-N'-(2-thienylcarbonyl)acetohydrazide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its potential anti-inflammatory and analgesic effects.

properties

Molecular Formula

C25H18Cl2N2O3S

Molecular Weight

497.4 g/mol

IUPAC Name

N//'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-N-phenylthiophene-2-carbohydrazide

InChI

InChI=1S/C25H18Cl2N2O3S/c26-19-12-8-17(9-13-19)25(32,18-10-14-20(27)15-11-18)24(31)28-29(21-5-2-1-3-6-21)23(30)22-7-4-16-33-22/h1-16,32H,(H,28,31)

InChI Key

WWEFOGZIIJMVKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=CS2)NC(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=CS2)NC(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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